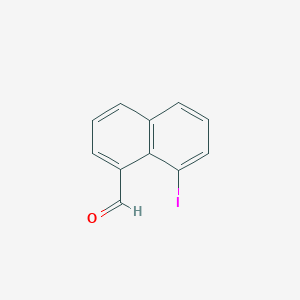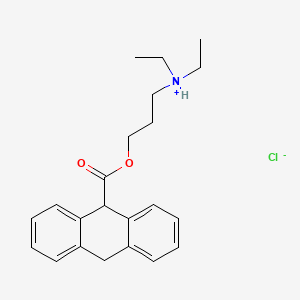
3-(9,10-dihydroanthracene-9-carbonyloxy)propyl-diethylazanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(9,10-dihydroanthracene-9-carbonyloxy)propyl-diethylazanium;chloride is a chemical compound with the molecular formula C22H28ClNO2 and a molecular weight of 373.916 g/mol . This compound is known for its unique structure, which includes a dihydroanthracene moiety linked to a propyl-diethylazanium group via a carbonyloxy linkage. It is primarily used in research and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 3-(9,10-dihydroanthracene-9-carbonyloxy)propyl-diethylazanium;chloride typically involves the following steps:
Starting Materials: The synthesis begins with 9,10-dihydroanthracene and 3-(diethylamino)propyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbonyloxy linkage.
Industrial Production: On an industrial scale, the compound can be synthesized using a continuous flow reactor to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
3-(9,10-dihydroanthracene-9-carbonyloxy)propyl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The dihydroanthracene moiety can be oxidized to form anthracene derivatives.
Reduction: The compound can be reduced to form 9,10-dihydroanthracene derivatives.
Substitution: The propyl-diethylazanium group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
3-(9,10-dihydroanthracene-9-carbonyloxy)propyl-diethylazanium;chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(9,10-dihydroanthracene-9-carbonyloxy)propyl-diethylazanium;chloride involves its interaction with specific molecular targets. The dihydroanthracene moiety can act as a hydrogen donor, participating in redox reactions. The propyl-diethylazanium group can interact with biological membranes, potentially disrupting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
3-(9,10-dihydroanthracene-9-carbonyloxy)propyl-diethylazanium;chloride can be compared with similar compounds such as:
9,10-Dihydroanthracene: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Anthracene Derivatives: These compounds have similar aromatic structures and can undergo similar chemical reactions.
Propyl-diethylazanium Compounds: These compounds share the propyl-diethylazanium group and can undergo similar substitution reactions.
Eigenschaften
CAS-Nummer |
66827-81-4 |
|---|---|
Molekularformel |
C22H28ClNO2 |
Molekulargewicht |
373.9 g/mol |
IUPAC-Name |
3-(9,10-dihydroanthracene-9-carbonyloxy)propyl-diethylazanium;chloride |
InChI |
InChI=1S/C22H27NO2.ClH/c1-3-23(4-2)14-9-15-25-22(24)21-19-12-7-5-10-17(19)16-18-11-6-8-13-20(18)21;/h5-8,10-13,21H,3-4,9,14-16H2,1-2H3;1H |
InChI-Schlüssel |
NODVCAUSFKGTJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCCOC(=O)C1C2=CC=CC=C2CC3=CC=CC=C13.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


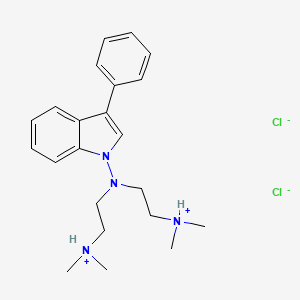
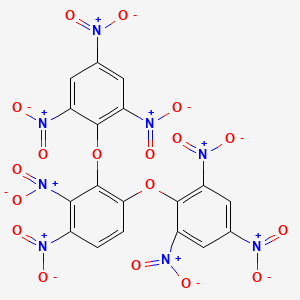


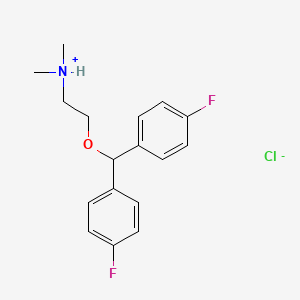


![4-[4-(4-carboxy-2-methylphenyl)-2,5-dimethylphenyl]-3-methylbenzoic acid](/img/structure/B13773477.png)

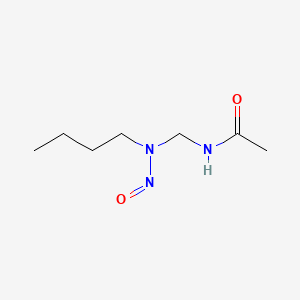
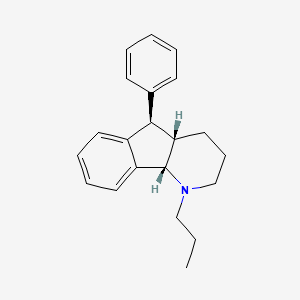
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)

